An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-iodoethene
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-iodoethene
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-Bromo-2-iodoethene, a versatile dihalogenated alkene of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into the stereoselective synthesis of both (E)- and (Z)-isomers, detailed characterization methodologies, and the underlying scientific principles that govern these processes.
Introduction: The Synthetic Utility of Dihaloalkenes
1-Bromo-2-iodoethene is a valuable synthetic intermediate due to the differential reactivity of its carbon-halogen bonds. The presence of both a bromine and an iodine atom on a vinyl scaffold allows for selective functionalization through various cross-coupling reactions, making it a powerful building block for the construction of complex molecular architectures. The stereochemistry of the double bond further enhances its utility, enabling the synthesis of specific geometric isomers of target molecules.
The C-I bond is generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) compared to the C-Br bond. This reactivity difference allows for sequential and site-selective introduction of different substituents, providing a strategic advantage in multi-step syntheses.
Stereoselective Synthesis of 1-Bromo-2-iodoethene
The stereocontrolled synthesis of 1-Bromo-2-iodoethene is crucial for its application in targeted organic synthesis. Herein, we present plausible and detailed protocols for the selective preparation of both the (E)- and (Z)-isomers, based on established methodologies for the synthesis of haloalkenes.
Synthesis of (E)-1-Bromo-2-iodoethene
The synthesis of the (E)-isomer can be approached through a two-step sequence starting from acetylene. This method relies on a stereoselective anti-addition of bromine and iodine across the triple bond.
Reaction Scheme:
Caption: Proposed synthetic pathway for (E)-1-Bromo-2-iodoethene.
Experimental Protocol:
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Preparation of Bromoacetylene Lithium Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve acetylene gas in anhydrous tetrahydrofuran (THF) at -78 °C.
-
To this solution, add one equivalent of n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78 °C.
-
After stirring for 30 minutes, slowly add one equivalent of bromine (Br₂) dissolved in THF via the dropping funnel. The reaction mixture is stirred for an additional hour at -78 °C to yield a solution of bromoacetylene lithium salt.
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Iodination: To the freshly prepared solution of bromoacetylene lithium salt, add one equivalent of iodine (I₂) dissolved in THF dropwise at -78 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
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Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure (E)-1-Bromo-2-iodoethene.[1]
Causality behind Experimental Choices:
-
The use of a strong base like n-BuLi is essential to deprotonate acetylene, forming the acetylide anion, which is a potent nucleophile.
-
The sequential addition of bromine and then iodine is crucial. The initial bromination forms a bromoalkene intermediate.
-
The reaction is carried out at low temperatures (-78 °C) to control the reactivity of the organolithium species and prevent side reactions.
-
The stereochemical outcome is dictated by the anti-addition of the halogens across the triple bond.
Synthesis of (Z)-1-Bromo-2-iodoethene
The synthesis of the (Z)-isomer can be achieved with high stereoselectivity by the hydrohalogenation of bromoacetylene. A plausible approach involves the reaction of bromoacetylene with a source of iodine and a proton.
Reaction Scheme:
Caption: Proposed synthetic pathway for (Z)-1-Bromo-2-iodoethene.
Experimental Protocol:
-
Preparation of Bromoacetylene: Bromoacetylene can be prepared from the dehydrobromination of 1,2-dibromoethene using a strong base like sodium amide (NaNH₂) in liquid ammonia. Extreme caution must be exercised as bromoacetylene is a highly reactive and potentially explosive gas.
-
Hydroiodination: In a separate, well-ventilated fume hood, dissolve the prepared bromoacetylene in a suitable non-polar solvent such as dichloromethane (CH₂Cl₂) at low temperature (e.g., 0 °C).
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Slowly bubble hydrogen iodide (HI) gas through the solution, or add a solution of HI in a non-reactive solvent. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, carefully neutralize any excess acid with a dilute aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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After solvent removal, the crude product can be purified by distillation under reduced pressure to afford (Z)-1-Bromo-2-iodoethene.[1]
Causality behind Experimental Choices:
-
The syn-addition of HI across the triple bond of bromoacetylene is expected to yield the (Z)-isomer. The regioselectivity is governed by the electronic effects of the bromine atom.
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The use of a non-polar solvent helps to prevent the formation of ionic intermediates that could lead to a loss of stereoselectivity.
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Low reaction temperatures are employed to control the exothermicity of the reaction and minimize side reactions.
Characterization of 1-Bromo-2-iodoethene
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 1-Bromo-2-iodoethene isomers. The following spectroscopic techniques are critical for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of the atoms.
Expected ¹H and ¹³C NMR Data:
| Isomer | Proton | Expected ¹H NMR (δ, ppm) | Coupling Constant (J, Hz) | Carbon | Expected ¹³C NMR (δ, ppm) |
| (E) | =CH-Br | ~6.8 - 7.2 | trans J(H-H) ≈ 13-18 | =CH-Br | ~110 - 120 |
| =CH-I | ~6.5 - 6.9 | =CH-I | ~80 - 90 | ||
| (Z) | =CH-Br | ~6.3 - 6.7 | cis J(H-H) ≈ 7-12 | =CH-Br | ~105 - 115 |
| =CH-I | ~6.6 - 7.0 | =CH-I | ~85 - 95 |
Note: These are estimated values based on data for similar haloalkenes. Actual values may vary depending on the solvent and spectrometer frequency.[2][3]
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified 1-Bromo-2-iodoethene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data using appropriate software to obtain the chemical shifts, coupling constants, and integrals.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C=C stretch | 1600 - 1650 |
| =C-H stretch | 3000 - 3100 |
| C-Br stretch | 500 - 600 |
| C-I stretch | 480 - 550 |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: A small drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the molecular weight of C₂H₂BrI will be observed. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I) will be characteristic. The expected m/z values for the molecular ions are approximately 232 and 234.[4]
-
Fragmentation Peaks: Fragments corresponding to the loss of Br, I, H, or combinations thereof will be observed.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Record the mass spectrum.
Purification
The purification of 1-Bromo-2-iodoethene is critical to remove any unreacted starting materials, byproducts, or isomers.
Workflow for Purification:
Caption: General workflow for the purification of 1-Bromo-2-iodoethene.
Detailed Protocol for Fractional Distillation:
-
Set up a fractional distillation apparatus with a Vigreux column to ensure efficient separation.
-
Carefully transfer the crude, dried product to the distillation flask.
-
Heat the flask gently using a heating mantle.
-
Collect the fractions that distill at the expected boiling point of the target isomer under reduced pressure. The boiling points of the (E)- and (Z)-isomers are expected to be slightly different, allowing for their separation.[1]
Applications in Organic Synthesis
1-Bromo-2-iodoethene is a versatile building block for the synthesis of complex organic molecules due to the orthogonal reactivity of the C-I and C-Br bonds.
Key Applications:
-
Sequential Cross-Coupling Reactions: The C-I bond can be selectively coupled with an organometallic reagent (e.g., in a Suzuki or Sonogashira reaction) while leaving the C-Br bond intact. The resulting product can then undergo a second cross-coupling reaction at the C-Br position.[5][6]
-
Synthesis of Substituted Alkenes: This stepwise functionalization allows for the precise and stereocontrolled synthesis of di- and tri-substituted alkenes.
-
Precursor to Acetylenes: Elimination of HBr and HI can provide a route to substituted acetylenes.
Safety and Handling
1-Bromo-2-iodoethene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant and potentially toxic. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of (E)- and (Z)-1-Bromo-2-iodoethene. The stereoselective synthetic routes and comprehensive characterization data presented herein will be of significant value to researchers in the fields of organic chemistry and drug discovery, enabling the use of this versatile building block in the development of novel and complex molecules.
References
- Supporting Information for a relevant article on haloalkene synthesis. Note: A specific citation is not available from the provided search results, but this would typically be a peer-reviewed journal article.
-
Acetylene in Organic Synthesis: Recent Progress and New Uses. PMC. [Link]
-
Addition of bromine chloride and iodine monochloride to carbonyl-conjugated, acetylenic ketones: synthesis and mechanisms. PubMed. [Link]
-
Recyclable copper(i)-catalyzed coupling of 1-bromo-2-iodobenzenes and β-keto esters in bioderived 2-MeTHF: green synthesis of 2,3-disubstituted benzofurans. Catalysis Science & Technology (RSC Publishing). [Link]
-
Influence of the 1‐bromo‐2‐iodobenzene substituent on the a:b selectivity of the reaction vs Hammett constants. ResearchGate. [Link]
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P-C coupling reactions of 1-bromo-2-iodobenzene. ResearchGate. [Link]
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Benzene, 1-bromo-2-iodo-. the NIST WebBook. [Link]
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(E)-1-bromo-2-iodoethene. PubChem. [Link]
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is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Organic Syntheses Procedure. [Link]
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Synthesis of molecular chains: Application of cross-coupling and bromo by iodo exchange reactions. ResearchGate. [Link]
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How To: Purify by Distillation. Chemistry - University of Rochester. [Link]
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Fast, mild, and convenient procedures for iodination and bromination of carbohydrates: reactions of organoboranes with iodine monochloride, sodium iodide, bromine, and bromine chloride. ResearchGate. [Link]
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1-Bromo-1,2-diiodoethene. PubChem. [Link]
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Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC. [Link]
-
Can my 13C/1H NMR spectra differentiate between E and Z isomers? I managed to argue that my product is indeed 1-bromo-1,2-diphenylethene, however i cant seem to show that it is the (E) isomer. I also cannot make any new measurements. The HNMR vinylic proton peak is a. Reddit. [Link]
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